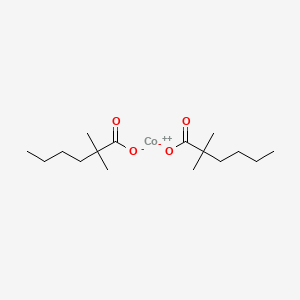
Cobalt bis(dimethylhexanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt bis(dimethylhexanoate) is a coordination compound with the molecular formula C₁₆H₃₀CoO₄. It is a cobalt complex where cobalt is coordinated with two dimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt bis(dimethylhexanoate) can be synthesized through the reaction of cobalt salts with dimethylhexanoic acid under controlled conditions. The reaction typically involves the use of cobalt(II) acetate or cobalt(II) chloride as the cobalt source. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the cobalt complex.
Industrial Production Methods
In industrial settings, the production of cobalt bis(dimethylhexanoate) follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt bis(dimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cobalt bis(dimethylhexanoate) can lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) complexes.
Applications De Recherche Scientifique
Cobalt bis(dimethylhexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of cobalt bis(dimethylhexanoate) involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center can undergo redox reactions, enabling it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of hydrogen in hydrogenation reactions or the interaction with biological molecules in medicinal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt bis(dicarbollide): Another cobalt complex with similar coordination properties.
Cobalt(II) acetate: A simpler cobalt complex used in similar applications.
Cobalt(III) acetylacetonate: A cobalt complex with different ligands but similar redox properties.
Uniqueness
Cobalt bis(dimethylhexanoate) is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its ability to undergo various redox and substitution reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
94086-50-7 |
|---|---|
Formule moléculaire |
C16H30CoO4 |
Poids moléculaire |
345.34 g/mol |
Nom IUPAC |
cobalt(2+);2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Co/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
OZFRTOCPAIDJOH-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


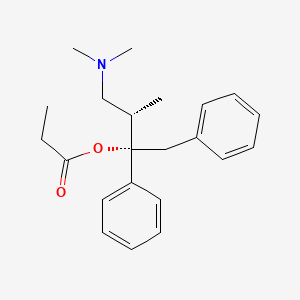


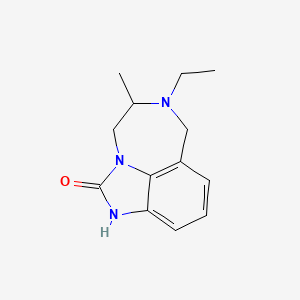

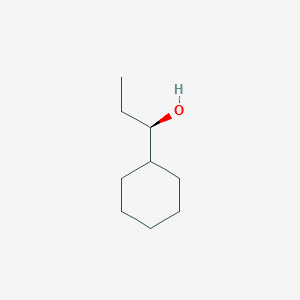
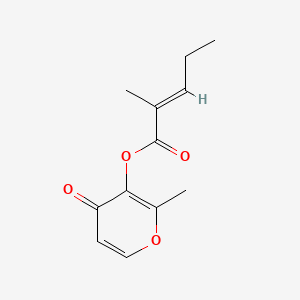


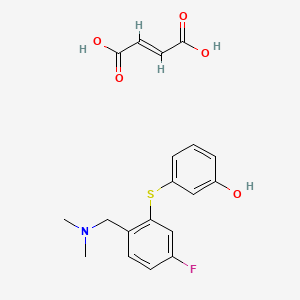
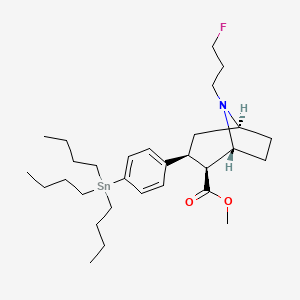

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
